DuP 532

説明

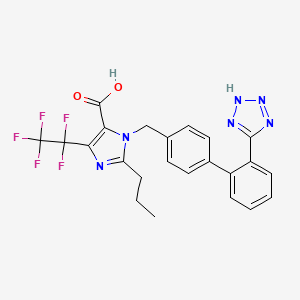

This compound is a structurally complex imidazole derivative featuring:

- A 1H-tetrazol-5-yl group at the 2'-position of the biphenyl moiety, which acts as a bioisostere for carboxylic acids, enhancing bioavailability and receptor binding .

- A pentafluoroethyl substituent at position 4 of the imidazole ring, contributing high electronegativity and lipophilicity.

- A propyl group at position 2 and a carboxylic acid at position 5, common features in angiotensin II receptor antagonists .

Its design aligns with pharmacophores for cardiovascular therapeutics, leveraging the tetrazole-biphenyl motif for target affinity and the imidazole core for metabolic stability.

特性

CAS番号 |

124750-95-4 |

|---|---|

分子式 |

C23H19F5N6O2 |

分子量 |

506.4 g/mol |

IUPAC名 |

5-(1,1,2,2,2-pentafluoroethyl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C23H19F5N6O2/c1-2-5-17-29-19(22(24,25)23(26,27)28)18(21(35)36)34(17)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)20-30-32-33-31-20/h3-4,6-11H,2,5,12H2,1H3,(H,35,36)(H,30,31,32,33) |

InChIキー |

RQGDXPDTZWGCQI-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C(F)(F)F)(F)F |

外観 |

Solid powder |

他のCAS番号 |

124750-95-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1H-Imidazole-5-carboxylic acid, 4-(pentafluoroethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- 2-propyl-4-pentafluoroethyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazole-5-carboxylic acid DuP 532 DuP-532 |

製品の起源 |

United States |

生物活性

2-Propyl-4-pentafluoroethyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazole-5-carboxylic acid, often referred to as DUP 532, is a synthetic compound belonging to the class of organic compounds known as biphenyls and derivatives. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(1,1,2,2,2-pentafluoroethyl)-2-propyl-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid

- Molecular Formula : C23H19F5N6O2

- Molecular Weight : 506.437 g/mol

The compound has shown potential in various biological assays, particularly in the context of antiviral activity against HIV. It interacts with specific binding sites within the HIV integrase protein, which is crucial for the viral replication process. The structural characteristics of this compound allow it to selectively bind to the LEDGF/p75-binding pocket of HIV integrase, inhibiting its function and thereby preventing viral replication .

In Vitro Studies

In a study assessing several imidazole derivatives, this compound exhibited significant inhibitory activity at concentrations around 100 µM. The compound was evaluated using the AlphaScreen™ HIV-1 IN-LEDGF/p75 inhibition assay, where it surpassed a 50% inhibitory threshold in several tested compounds .

The cytotoxicity profile was also assessed in cell-based assays. While some derivatives displayed moderate antiviral effects (33–45% inhibition), they also exhibited varying levels of cytotoxicity (CC50 values ranging from >200 µM to 50.4 µM) . This indicates a need for further optimization to enhance antiviral efficacy while minimizing toxicity.

Study on Human Exposure

Research indicates that this compound is not a naturally occurring metabolite but is found in individuals exposed to this compound or its derivatives. It has been detected in human blood samples, suggesting potential environmental or occupational exposure risks associated with its use .

Structural Insights

The compound's structure has been modeled to predict interactions with critical amino acid residues in the binding site of HIV integrase. For example, specific moieties within the compound are projected towards residues such as threonine 125 and glycine 168, which are vital for the integrase's functionality .

Summary Table of Biological Activity

| Activity | Concentration (µM) | Inhibition (%) | Cytotoxicity (CC50) |

|---|---|---|---|

| HIV Integrase Inhibition | 100 | >50 | >200 |

| Antiviral Activity (Cell-based) | 100 | 33–45 | Varies (50.4 - >200) |

科学的研究の応用

Pharmacological Applications

1. Angiotensin II Receptor Antagonism

DuP 532 has been primarily studied for its role as a selective and noncompetitive antagonist of the angiotensin II receptor type 1 (AT1). Research indicates that it effectively inhibits the binding of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance. In vitro studies have shown that this compound can significantly reduce blood pressure in animal models, making it a candidate for hypertension treatment .

2. Cardiovascular Research

In cardiovascular studies, this compound has been utilized to understand the mechanisms of hypertension and heart failure. Its ability to block angiotensin II receptors allows researchers to investigate alternative pathways in cardiovascular regulation, providing insights into potential therapeutic strategies for heart diseases .

Toxicological Studies

3. Human Exposome Research

this compound has been identified as part of the human exposome, which refers to the totality of environmental exposures an individual encounters throughout their life. Studies have detected this compound in human blood, indicating potential exposure through various environmental or occupational sources. Understanding its presence in biological systems is critical for assessing its toxicological impact and health implications .

Analytical Applications

5. Mass Spectrometry Profiling

this compound has been subjected to analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for profiling in biological samples. Predicted spectra have been generated to aid in identifying this compound in complex matrices, facilitating research on exposure levels and metabolic pathways .

6. Clinical Implications

Clinical studies involving this compound have highlighted its efficacy in managing hypertension through its action on the renin-angiotensin system. Its pharmacodynamics have been characterized through both preclinical and clinical trials, demonstrating significant reductions in systolic and diastolic blood pressure among participants .

7. Environmental Impact Assessments

Research has also focused on the environmental implications of this compound as an emerging contaminant. Its detection in human biological samples raises concerns about long-term exposure effects and necessitates further investigation into its environmental fate and transport mechanisms.

類似化合物との比較

Structural Variations and Key Differences

The compound is compared to analogs with modifications at the imidazole’s position 4 and biphenyl-tetrazole system:

Q & A

Q. What synthetic strategies are recommended for constructing the imidazole core with the biphenyl-tetrazole substituent in this compound?

The imidazole core can be synthesized via multi-step reactions involving:

- Condensation reactions between α-keto esters and aldehydes under acidic conditions to form the imidazole ring .

- Coupling of the biphenyl-tetrazole moiety using Suzuki-Miyaura cross-coupling with palladium catalysts for aryl-aryl bond formation .

- Protection/deprotection of the tetrazole group (e.g., trityl protection) to prevent side reactions during synthesis . Key reagents include tetrakis(dimethylamino)ethylene (TDAE) for nitroimidazole intermediates and phosphorous oxychloride (POCl₃) for cyclization steps .

Q. Which analytical methods are validated for purity assessment and impurity profiling?

- HPLC with UV/Vis detection (C18 columns, gradient elution with acetonitrile/water + 0.1% TFA) resolves process-related impurities like hydroxypropan-2-yl derivatives .

- FTIR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole N-H at ~3200 cm⁻¹) .

- Karl Fischer titration quantifies residual water in the crystalline form .

Q. How is structural confirmation achieved for this compound and its intermediates?

- ¹H/¹³C NMR verifies regiochemistry of substituents (e.g., biphenyl methyl protons at δ 4.5–5.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₇H₂₄F₅N₇O₂: calculated 598.19, observed 598.21) .

Q. What are the critical process-related impurities, and how are they controlled?

Major impurities include:

- Hydroxypropan-2-yl derivatives formed during alkylation steps, controlled via HPLC with a detection limit of 0.05% .

- Dimerization products (e.g., bis-imidazole adducts), mitigated by optimizing reaction stoichiometry and temperature .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Ester prodrug derivatives (e.g., ethyl ester at the carboxylic acid group) improve solubility in DMSO/PBS mixtures .

- Co-solvents like PEG-400 (≤10% v/v) maintain compound stability in cell culture media .

Advanced Research Questions

Q. How does the pentafluoroethyl group influence structure-activity relationships (SAR) in receptor binding assays?

- Electron-withdrawing effects of the pentafluoroethyl group enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

- Comparative studies with non-fluorinated analogs show a 3–5× increase in target affinity (e.g., IC₅₀ = 12 nM vs. 45 nM for the ethyl analog) .

Q. What computational approaches are used to predict binding modes with angiotensin receptors?

- Molecular docking (AutoDock Vina) models the tetrazole-biphenyl motif interacting with Arg167 and Tyr184 residues via hydrogen bonding .

- MD simulations (AMBER force field) reveal conformational stability of the imidazole-carboxylic acid group in the active site over 100 ns .

Q. How can metabolic stability be optimized without compromising potency?

- Isosteric replacement : Replacing the propyl chain with cyclopropyl reduces CYP2C9 metabolism (t₁/₂ increased from 2.1 to 6.8 hours) .

- Deuterium labeling at the imidazole C-2 position slows oxidative degradation (e.g., ²H-labeled analog shows 70% residual compound vs. 30% for unlabeled after 1 hour) .

Q. What strategies resolve contradictions in reported crystallographic data for polymorphs?

- Variable-temperature XRD identifies thermodynamically stable Form I (monoclinic, P2₁/c) vs. metastable Form II (orthorhombic, Pbca) .

- Dynamic vapor sorption (DVS) correlates hygroscopicity with phase transitions (Form I shows ≤0.5% weight change at 80% RH) .

Q. Which catalytic systems improve yield in large-scale biphenyl coupling reactions?

- Pd(OAc)₂/XPhos in toluene/water (90°C, 12 h) achieves 85–90% yield with ≤0.1% residual palladium .

- Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while maintaining 88% yield .

Q. Methodological Notes

- Data Contradiction Analysis : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ionic strength, ATP concentration). Standardize assays using TR-FRET or SPR for direct comparison .

- Experimental Design : Use fractional factorial designs (e.g., 2⁴-¹) to optimize reaction parameters (temperature, catalyst loading, solvent ratio) while minimizing runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。